Apalutamide

Catalog No.
S548653
CAS No.
956104-40-8
M.F
C21H15F4N5O2S
M. Wt
477.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apalutamide

CAS Number

956104-40-8

Product Name

Apalutamide

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide

Molecular Formula

C21H15F4N5O2S

Molecular Weight

477.4 g/mol

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)

InChI Key

HJBWBFZLDZWPHF-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Solubility

Soluble in DMSO (50 mg/mL)

Synonyms

ARN509; ARN 509; ARN-509; JNJ56021927; JNJ-56021927; JNJ 56021927; Apalutamide

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Description

The exact mass of the compound Apalutamide is 477.08826 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (50 mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Thiohydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Apalutamide functions by inhibiting the Androgen Receptor (AR) signaling pathway. Prostate cancer cells rely on testosterone and its interaction with AR for growth. Apalutamide blocks AR from binding to testosterone and prevents its translocation to the nucleus, thereby halting the transcription of genes crucial for cancer cell proliferation [].

Treatment Applications

Research has explored Apalutamide's efficacy in various prostate cancer stages:

  • Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC): The SPARTAN phase III trial demonstrated Apalutamide's effectiveness in extending metastasis-free survival in nmCRPC patients. This was a landmark study as Apalutamide became the first FDA-approved treatment for this specific indication [].
  • Metastatic Castration-Sensitive Prostate Cancer (mCSPC): Studies like the CARD trial are investigating the use of Apalutamide alongside androgen deprivation therapy (ADT) for mCSPC. Initial findings suggest a potential benefit in improving overall survival rates [].

Clinical Trials and Ongoing Research

Apalutamide's efficacy is being continuously evaluated through clinical trials. Recent updates include:

  • Phase III Expanded Access Program: This program by Aragon Pharmaceuticals is exploring Apalutamide's use in hormone-refractory prostate cancer patients in Brazil, Mexico, and Colombia [].
  • Phase II Trial for Adjunctive Treatment: An ongoing phase II trial by Janssen Research & Development is assessing Apalutamide's effectiveness as an adjuvant therapy in the USA [].

Safety and Side Effects

Research into Apalutamide's safety profile is ongoing. A study analyzing the FDA Adverse Event Reporting System (FAERS) database identified potential side effects like fatigue, rash, diarrhea, and hot flashes [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Exact Mass

477.08826

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4T36H88UA7

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (66.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (33.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of patients with non-metastatic, castration-resistant prostate cancer (NM-CRPC) [FDA Label].
FDA Label
Erleada is indicated:in adult men for the treatment of non metastatic castration resistant prostate cancer (nmCRPC) who are at high risk of developing metastatic disease.in adult men for the treatment of metastatic hormone-sensitive prostate cancer (mHSPC) in combination with androgen deprivation therapy (ADT).

Livertox Summary

Apalutamide is a nonsteroidal antiandrogen used to treat nonmetastatic castration-resistant prostate cancer. Apalutamide is associated with a low rate of serum enzyme elevation during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Apalutamide
US Brand Name(s): Erleada
FDA Approval: Yes
Apalutamide is approved to treat: Prostate cancer. It is used: In patients whose cancer has metastasized (spread to other parts of the body) and is castration sensitive (has responded to treatments that lower testosterone levels).
In patients whose cancer has not metastasized and is castration resistant (has not responded to treatments that lower testosterone levels).

Pharmacology

In an open-label, uncontrolled, multi-center, single-arm dedicated QT study in 45 patients with CRPC, an exposure-QT analysis suggested a concentration-dependent increase in QTcF for apalutamide and its active metabolite. Apalutamide demonstrated an antitumor activity in the mouse xenograft models of prostate cancer, where it decreased tumor cell proliferation and reduced tumor volume [FDA Label].
Apalutamide is a small molecule and androgen receptor (AR) antagonist with potential antineoplastic activity. Apalutamide binds to AR in target tissues thereby preventing androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot be translocated to the nucleus. This prevents binding to and transcription of AR-responsive genes. This ultimately inhibits the expression of genes that regulate prostate cancer cell proliferation and may lead to an inhibition of cell growth in AR-expressing tumor cells.

ATC Code

L02BB05
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BB - Anti-androgens
L02BB05 - Apalutamide

Mechanism of Action

Persistent androgen receptor (AR) signaling is a common feature of castration-resistant prostate cancer (CRPC), attributed to AR gene-amplification, AR gene mutation, increased AR expression or increased androgen biosynthesis in prostate tumors [A31852]. Apalutamide is an antagonist of AR that to the binding-site in the ligand-binding domain of the receptor with the IC50 of 16 nM. Upon binding, apalutamide disrupts AR signalling, inhibits DNA binding, and impedes AR-mediated gene transcription [FDA Label]. Apalutamide impairs the translocation of AR from the cytoplasm to the nucleus thus reduces the concentrations of AR available to interact with the androgen response-elements (AREs) [A31852]. Upon treatment with apalutamide, AR was not recruited to the DNA promoter-regions [A31852]. Its main metabolite, N-desmethyl apalutamide, is a less potent inhibitor of AR, and exhibited one-third the activity of apalutamide in an in vitro transcriptional reporter assay [FDA Label].

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

956104-40-8

Wikipedia

Apalutamide

Biological Half Life

The mean effective half-life for apalutamide in patients with NM-CRPC was approximately 3 days at steady-state.

Use Classification

Human drugs -> Erleada -> EMA Drug Category
Endocrine therapy -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Clegg NJ, Wongvipat J, Tran C, Ouk S, Dilhas A, Joseph J, Chen Y, Grillot K, Bischoff ED, Cai L, Aparicio A, Dorow S, Arora V, Shao G, Qian J, Zhao H, Yang G, Cao C, Sensintaffar J, Wasielewska T, Herbert MR, Bonnefous C, Darimont B, Scher  HI, Smith-Jones PM, Klang M, Smith ND, de Stanchina E, Wu N, Ouerfelli O, Rix P, Heyman R, Jung ME, Sawyers CL, Hager JH. ARN-509: a novel anti-androgen for prostate cancer treatment. Cancer Res. 2012 Mar 15;72(6):1494-1503. Epub 2012 Jan 20.PubMed  PMID: 22266222.

Explore Compound Types